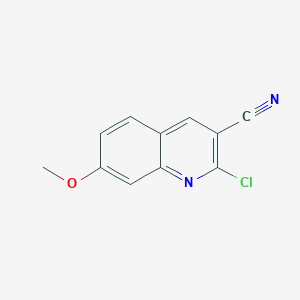

2-Chloro-7-methoxyquinoline-3-carbonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-7-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-9-3-2-7-4-8(6-13)11(12)14-10(7)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLRIOWIEJHVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354662 | |

| Record name | 2-chloro-7-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128259-63-2 | |

| Record name | 2-chloro-7-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128259-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 7 Methoxyquinoline 3 Carbonitrile

De Novo Synthesis Pathways

De novo synthesis offers a direct route to substituted quinolines by forming the bicyclic ring system in a single or multi-step sequence from simpler, non-quinoline starting materials. A prominent method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgorganic-chemistry.org For the target molecule, this would conceptually involve the reaction of 2-amino-4-methoxybenzaldehyde (B1267418) with a reagent like chloroacetonitrile (B46850) under acidic or basic conditions to yield the quinoline (B57606) scaffold. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org Various catalysts, including mineral acids, Lewis acids, and iodine, have been employed to facilitate this transformation. wikipedia.orgorganic-chemistry.org

Table 1: Conceptual De Novo Synthesis via Friedländer Annulation

| Reactant 1 | Reactant 2 | Key Transformation | Potential Product |

|---|

Conversions from Pre-existing Quinoline Derivatives

A highly effective and widely documented approach to synthesizing 2-Chloro-7-methoxyquinoline-3-carbonitrile involves the modification of a pre-formed quinoline ring. This strategy often begins with the synthesis of a 2-chloro-3-formylquinoline intermediate.

One of the most powerful methods for creating this intermediate is the Vilsmeier-Haack reaction. niscpr.res.inresearchgate.netorganic-chemistry.org This reaction treats an N-arylacetamide, such as N-(3-methoxyphenyl)acetamide, with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to induce cyclization and formylation, yielding 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766). niscpr.res.inijsr.net This method is noted for its efficiency in constructing the chloro- and formyl-substituted quinoline core in a single step. researchgate.net

Once the 2-chloro-7-methoxyquinoline-3-carbaldehyde precursor is obtained, the carbonitrile group can be introduced through various transformations. A common method involves converting the aldehyde to an oxime using hydroxylamine, followed by dehydration with reagents like thionyl chloride or acetic anhydride (B1165640) to yield the nitrile. nih.gov An alternative, more direct route involves the treatment of the aldehyde with aqueous ammonia (B1221849) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) to directly furnish the 2-chloroquinoline-3-carbonitrile (B1354263). nih.govrsc.org

Table 2: Synthesis via Conversion from Quinoline Precursors

| Starting Material | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| N-(3-methoxyphenyl)acetamide | 1. POCl₃, DMF (Vilsmeier-Haack) | 2-Chloro-7-methoxyquinoline-3-carbaldehyde |

Reactivity and Chemical Transformations of 2 Chloro 7 Methoxyquinoline 3 Carbonitrile

Reactions Involving the Chloro Substituent at Position 2

The chlorine atom at the 2-position of the quinoline (B57606) ring is susceptible to displacement by various nucleophiles and participates in several metal-catalyzed cross-coupling reactions. This reactivity is central to the derivatization of the quinoline scaffold.

Nucleophilic Aromatic Substitution Reactions

The chloro group at the C-2 position of the quinoline nucleus is activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the electron-withdrawing effect of the adjacent nitrogen atom and the cyano group, which stabilize the intermediate Meisenheimer complex. A range of nucleophiles, including amines, can displace the chloride to form new carbon-nitrogen bonds. For instance, the reaction with various primary and secondary amines can lead to the corresponding 2-amino-7-methoxyquinoline-3-carbonitrile derivatives. The reaction conditions for these substitutions typically involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the liberated hydrochloric acid.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Ammonia (B1221849) | 2-Amino-7-methoxyquinoline-3-carbonitrile | Aqueous ammonia, Ceric ammonium (B1175870) nitrate (B79036) | - |

| Primary/Secondary Amines | 2-(Substituted-amino)-7-methoxyquinoline-3-carbonitriles | Typically requires heating in a suitable solvent | - |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent at the 2-position of 2-Chloro-7-methoxyquinoline-3-carbonitrile serves as an effective electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the chloroquinoline with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents at the 2-position, leading to the synthesis of 2-aryl-7-methoxyquinoline-3-carbonitriles. wikipedia.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields and accommodating a broad range of substrates. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 2-chloroquinoline (B121035) and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org It provides a direct route to 2-alkynyl-7-methoxyquinoline-3-carbonitriles, which are valuable intermediates for further synthetic manipulations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction offers an alternative to classical nucleophilic substitution for the formation of carbon-nitrogen bonds. acsgcipr.orgnih.gov It involves the coupling of the 2-chloroquinoline with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.orgnih.gov This method is particularly useful for coupling with less nucleophilic amines and often proceeds under milder conditions than traditional SNAr reactions. libretexts.org

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Aryl-7-methoxyquinoline-3-carbonitrile |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 2-Alkynyl-7-methoxyquinoline-3-carbonitrile |

| Buchwald-Hartwig | Primary/Secondary amine | Pd2(dba)3, BINAP, NaOtBu | 2-(Substituted-amino)-7-methoxyquinoline-3-carbonitrile |

Derivatization for Scaffold Elaboration

The reactivity of the 2-chloro substituent is fundamental for the elaboration of the quinoline scaffold. By replacing the chlorine with various functional groups through the reactions described above, a diverse library of substituted quinolines can be generated. These new derivatives can then undergo further transformations, allowing for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Reactions Involving the Carbonitrile Group at Position 3

The carbonitrile (cyano) group at the 3-position is a versatile functional group that can be transformed into other important functionalities, such as amines and carboxylic acids, through reduction and hydrolysis, respectively.

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine, providing an aminomethyl substituent at the 3-position of the quinoline ring. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). The reaction typically involves treating the nitrile with LiAlH4 in an anhydrous ethereal solvent, followed by an aqueous workup to yield the corresponding (2-chloro-7-methoxyquinolin-3-yl)methanamine. This transformation is valuable for introducing a flexible amino-containing side chain.

| Reducing Agent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | (2-Chloro-7-methoxyquinolin-3-yl)methanamine | Anhydrous THF, followed by aqueous workup | Good |

Hydrolysis to Carboxylic Acid Derivatives

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. researchgate.net This reaction converts this compound into 2-chloro-7-methoxyquinoline-3-carboxylic acid. Acid-catalyzed hydrolysis is typically carried out by heating the nitrile in an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. researchgate.net In a documented instance, the formation of 2-chloroquinoline-3-carboxylic acid was observed as an unexpected product during a reaction involving a related compound, highlighting the susceptibility of the nitrile group to hydrolysis under certain conditions. This transformation is significant as it provides access to quinoline-3-carboxylic acids, which are important precursors for the synthesis of various biologically active molecules.

| Reaction Conditions | Product | Yield (%) |

|---|---|---|

| Aqueous H2SO4, heat | 2-Chloro-7-methoxyquinoline-3-carboxylic acid | - |

| Aqueous NaOH, heat, followed by acidification | 2-Chloro-7-methoxyquinoline-3-carboxylic acid | - |

Cycloaddition Reactions

The quinoline scaffold, particularly when activated by functional groups, can participate in various cycloaddition reactions to form fused heterocyclic systems. While specific cycloaddition studies involving the nitrile group of this compound are not extensively documented, the reactivity of the C2-chloro substituent provides a key pathway for such transformations.

One notable reaction is the formation of tetrazolo[1,5-a]quinolines. This transformation is achieved through the reaction of 2-chloroquinoline derivatives with sodium azide (B81097) (NaN₃). nih.gov In a related example, 2-chloroquinoline-3-carbaldehydes react with sodium azide in acetic acid, wherein the azide ion initially displaces the chloride at the C2 position, followed by an intramolecular cyclization involving the pyridine (B92270) nitrogen atom to yield the fused tetrazole ring. nih.gov It is anticipated that this compound would undergo a similar reaction, yielding 7-methoxy-4-cyanotetrazolo[1,5-a]quinoline.

Similarly, cycloaddition reactions with hydrazine (B178648) hydrate (B1144303) have been reported for 2-chloroquinoline-3-carbonitrile (B1354263) (the parent compound without the 7-methoxy group). This reaction proceeds to form 1H-pyrazolo[3,4-b]quinolin-3-amine, demonstrating the utility of the 2-chloro-3-cyanoquinoline core in synthesizing complex heterocyclic structures. nih.gov

Table 1: Representative Cycloaddition Reactions of 2-Chloroquinoline Analogs

| Starting Material Analog | Reagent | Product Type | Ref |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehydes | Sodium Azide (NaN₃) | Tetrazolo[1,5-a]quinoline | nih.gov |

Nitrile Hydration and Amide Formation

The nitrile group at the C3 position is a versatile functional handle that can be readily converted into an amide or a carboxylic acid through hydration. This is a fundamental transformation in organic synthesis. ontosight.ai The hydration of nitriles can be catalyzed by either acid or base, with the reaction conditions determining the final product.

Mild acidic or basic hydrolysis, often using hydrogen peroxide in a basic medium, typically yields the corresponding primary amide, 2-Chloro-7-methoxyquinoline-3-carboxamide. ontosight.ai More forceful conditions, such as prolonged heating with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), will lead to the complete hydrolysis of the nitrile, past the amide stage, to afford 2-Chloro-7-methoxyquinoline-3-carboxylic acid.

This transformation is significant as it provides access to quinoline-3-carboxamides (B1200007) and quinoline-3-carboxylic acids, which are important pharmacophores in medicinal chemistry.

Table 2: Expected Products of Nitrile Hydration

| Reagents | Conditions | Expected Product |

|---|---|---|

| H₂O₂, NaOH(aq) | Mild | 2-Chloro-7-methoxyquinoline-3-carboxamide |

Reactions Involving the Methoxy (B1213986) Substituent at Position 7

The methoxy group at position 7 is a key modulator of the electronic properties of the carbocyclic ring and is itself a site for specific chemical reactions.

Demethylation Reactions

The cleavage of the aryl methyl ether bond, or O-demethylation, is a common reaction to unmask a phenol (B47542) group, which can be a crucial step in the synthesis of natural products and pharmaceutical agents. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), or with nucleophilic reagents like iodide or bromide ions in acidic media.

Research on the regioselective demethylation of methoxy-substituted quinolines has provided specific insights into the reactivity of the 7-methoxy group. A study on the demethylation of 2,7-dimethoxyquinoline-3-carbaldehyde (B1307292) with BBr₃ showed that demethylation occurs regioselectively at the C2 position, while the C7-methoxy group remains intact. researchgate.net The study suggests that the nature of the electron-withdrawing substituent at the C3 position (either -CHO or -CN) plays a significant role in deactivating the C7-methoxy group toward demethylation. researchgate.net Theoretical calculations (DFT) supported these findings, indicating that the demethylation process at position 7 is less favorable when an electron-withdrawing group is present at C3. researchgate.net Therefore, selective demethylation of this compound at the C7 position is expected to be challenging under standard conditions.

Electrophilic Substitution Reactions

For this compound, the directing effects are determined primarily by the powerful activating and ortho-, para-directing methoxy group at C7. organicchemistrytutor.comlibretexts.org The methoxy group strongly directs incoming electrophiles to its ortho positions (C6 and C8) and its para position (C5). Concurrently, the general preference for electrophilic attack on the quinoline ring is at positions 5 and 8. quimicaorganica.org

The combined influence of these factors leads to a strong prediction for electrophilic substitution to occur preferentially at the C8 and C6 positions. The C8 position is activated by the methoxy group (ortho) and is also an inherently favored position for substitution on the quinoline nucleus. The C6 position is also activated (ortho to the methoxy group). The C5 position is activated (para to the methoxy group) and is also an inherently favored position. Therefore, a mixture of products, primarily at the C8, C6, and C5 positions, can be expected depending on the specific electrophile and reaction conditions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of 7-Methoxy Group | Inherent Quinoline Reactivity | Predicted Outcome |

|---|---|---|---|

| C5 | para (Activating) | Favorable | Possible site of attack |

| C6 | ortho (Activating) | Less Favorable | Likely site of attack |

Interactions of Multiple Functional Groups

The reactivity of this compound is often characterized by the interplay between its functional groups, leading to complex transformations and the synthesis of novel heterocyclic systems. For instance, reactions can involve the chloro and nitrile groups in a concerted or sequential manner.

An example from related compounds is the reaction of 2-chloro-3-formylquinolines under Cannizzaro reaction conditions (strong base in methanol). This reaction resulted in simultaneous methoxylation at the C2 position (displacing the chloro group) and the disproportionation of the C3-formyl group. ias.ac.in This highlights how a reaction targeted at one functional group can be accompanied by a transformation at another, influenced by the reaction medium and reagents.

Furthermore, the nitrile group can participate in intramolecular cyclizations, such as the Thorpe-Ziegler reaction, if a suitable carbon with acidic protons is introduced elsewhere in the molecule. wikipedia.orgchem-station.com This reaction involves the base-catalyzed intramolecular condensation of a dinitrile (or a nitrile and another carbanion-stabilizing group) to form a cyclic ketone after hydrolysis. wikipedia.org While this requires prior modification of the starting material, it showcases the potential of the nitrile group to act as a key component in ring-forming reactions, with its reactivity being influenced by the electronic environment of the quinoline core.

Regioselectivity and Chemoselectivity in Transformations

The presence of multiple distinct functional groups on the this compound scaffold makes regioselectivity and chemoselectivity critical considerations in its chemical transformations.

Regioselectivity is prominently observed in electrophilic aromatic substitution and demethylation reactions.

EAS: As discussed, the methoxy group at C7 overwhelmingly directs incoming electrophiles to the C6 and C8 positions of the carbocyclic ring, overriding other potential sites. quimicaorganica.orgorganicchemistrytutor.com

Demethylation: High regioselectivity is observed where the C7-methoxy group is shown to be resistant to cleavage by Lewis acids like BBr₃, a result attributed to the electronic influence of the C3-carbonitrile group. researchgate.net

Chemoselectivity refers to the preferential reaction of one functional group over another.

Nucleophilic Attack: In reactions with strong nucleophiles (e.g., alkoxides, amines, azide), the C2 position is the most electrophilic site. Nucleophilic aromatic substitution to displace the chloride is highly favored over attack at the nitrile carbon.

Hydrolysis vs. Substitution: Under aqueous basic conditions, a competition between hydrolysis of the nitrile and substitution of the C2-chloride can occur. The outcome would be highly dependent on the reaction conditions (temperature, concentration, nature of the base).

Reduction: The choice of reducing agent would determine the chemoselective outcome. For example, catalytic hydrogenation might reduce the quinoline ring or the nitrile group depending on the catalyst and conditions, while a reagent like sodium borohydride (B1222165) would typically not affect these groups but could reduce a derivative like the 3-carbaldehyde.

The distinct reactivity of each functional group allows for a stepwise and controlled modification of the molecule, making it a valuable building block for complex molecular architectures.

Mechanistic Investigations of Key Reactions of this compound

The reactivity of this compound is governed by the interplay of its constituent functional groups: the chloro substituent at the 2-position, the cyano group at the 3-position, and the methoxy group at the 7-position, all attached to the quinoline core. Mechanistic investigations into the reactions of this compound and its close analogs have elucidated the pathways through which it undergoes various transformations. These studies are crucial for understanding its chemical behavior and for the rational design of synthetic routes to novel derivatives.

The primary reactive site in this compound is the C2-chloro substituent. The chlorine atom at this position is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the quinoline ring system. iust.ac.iryoutube.com The nitrogen atom in the quinoline ring, being more electronegative than carbon, draws electron density towards itself, making the C2 and C4 positions electron-deficient and thus prone to attack by nucleophiles. youtube.com

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) at the C2 position of 2-chloroquinolines involves a two-step addition-elimination pathway. researchgate.net In the first step, the nucleophile attacks the electrophilic C2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the quinoline ring system, including the nitrogen atom. The second step involves the departure of the chloride ion as a leaving group, restoring the aromaticity of the quinoline ring and yielding the substituted product. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific nucleophile, solvent, and reaction conditions.

The reactivity of the C2 position towards nucleophilic attack is significantly higher than that of a chloro substituent on a simple benzene (B151609) ring due to the activating effect of the ring nitrogen. iust.ac.ir Studies on related 2-chloroquinolines have shown that a wide variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chlorine atom.

The cyano group at the 3-position of this compound is another key functional group that participates in a range of chemical transformations. One of the most significant reactions of the cyano group is its reduction to a primary amine. The mechanism of this reduction can vary depending on the reducing agent employed. For instance, reduction with lithium aluminum hydride (LiAlH4) typically proceeds via a nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. Subsequent workup with a proton source then quenches this intermediate to yield the primary amine.

Another important reaction involving the cyano group is its hydrolysis to a carboxylic acid. This transformation can be catalyzed by either acid or base. Under acidic conditions, the nitrogen atom of the nitrile is protonated, increasing the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation steps lead to the formation of the amide, which is then further hydrolyzed to the carboxylic acid.

The methoxy group at the 7-position is generally less reactive than the chloro and cyano groups. However, under certain harsh conditions, it can undergo nucleophilic displacement. The mechanism of this displacement would also likely follow an SNAr pathway, similar to the substitution at the C2 position. The viability of this reaction would depend on the strength of the nucleophile and the reaction temperature. The position of the methoxy group on the benzenoid ring of the quinoline core makes it less activated towards nucleophilic attack compared to substituents on the heterocyclic ring. iust.ac.ir

Mechanistic Summary of Key Transformations:

| Reaction Type | Attacked Position | Key Intermediates | Driving Force |

| Nucleophilic Aromatic Substitution | C2-Chloro | Meisenheimer Complex | Restoration of Aromaticity |

| Nitrile Reduction | C3-Cyano | Imine Anion | Formation of a stable amine |

| Nitrile Hydrolysis | C3-Cyano | Amide | Formation of a stable carboxylic acid |

| Nucleophilic Substitution | C7-Methoxy | Meisenheimer Complex | Strong nucleophile and harsh conditions |

Table 1: Summary of proposed mechanistic features for key reactions of this compound based on analogous systems.

It is important to note that while these mechanisms are based on well-established principles and studies of related compounds, specific mechanistic investigations on this compound itself are limited in the public domain. Further experimental and computational studies would be necessary to fully elucidate the intricate details of its reactivity and the precise pathways of its various chemical transformations.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

A ¹H NMR spectrum would provide crucial information about the electronic environment of the protons in this compound. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the assignment of each proton to its specific position on the quinoline ring and the methoxy group. Without experimental data, a valid data table and detailed interpretation cannot be constructed.

¹³C NMR Spectral Analysis

Similarly, a ¹³C NMR spectrum would identify all non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into their hybridization and bonding environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups. The absence of a recorded spectrum prevents the creation of a data table and a discussion of the carbon framework.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods to establish connectivity between protons and carbons. A COSY spectrum would reveal proton-proton couplings, while an HSQC spectrum would correlate directly bonded proton and carbon atoms. This detailed structural information is not available without the relevant experimental spectra.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula, confirming that the synthesized compound has the expected atomic composition. While a theoretical monoisotopic mass can be calculated, experimental verification is essential for rigorous scientific reporting.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. It would typically show the protonated molecule [M+H]⁺. Further fragmentation of this ion (MS/MS) could provide valuable structural information about the connectivity of the quinoline core and its substituents. Without experimental ESI-MS data, a discussion of the fragmentation pathways is purely speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features.

Based on the functional groups present in the molecule, the following characteristic peaks can be anticipated:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Nitrile (C≡N) | 2240 - 2220 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-O (methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Stretching |

| C-Cl | 850 - 550 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Methyl C-H (methoxy) | 2950 - 2850 | Stretching |

The nitrile (C≡N) stretching vibration is a particularly diagnostic peak and is expected to be a sharp, medium-intensity band in the region of 2240-2220 cm⁻¹. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The presence of the methoxy group should give rise to strong C-O stretching bands. The C-Cl stretch typically appears in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Single Crystal X-ray Diffraction Analysis

While the crystal structure of this compound is not publicly available, data for the closely related compound, 2-Chloro-7-methoxyquinoline-3-carbaldehyde (B187766), has been reported. nih.gov This can provide some insight into the likely structural features.

A hypothetical crystal structure determination for this compound would provide the following key geometric parameters:

| Parameter | Expected Value Range (Å or °) |

| C-Cl bond length | 1.73 - 1.75 Å |

| C≡N bond length | 1.14 - 1.16 Å |

| C-O (methoxy) bond lengths | 1.35 - 1.45 Å |

| Quinoline ring planarity | Nearly planar |

| Bond angles within the quinoline ring | ~120° (for sp² hybridized carbons) |

The quinoline ring system is expected to be essentially planar. The chloro, methoxy, and carbonitrile substituents will lie in or very close to this plane. The precise bond lengths and angles would be influenced by the electronic effects of the substituents.

The way in which molecules of this compound arrange themselves in a crystal is dictated by intermolecular forces. These interactions are crucial for the stability of the crystal lattice. Potential interactions include:

π-π Stacking: The planar aromatic quinoline rings are likely to engage in π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align.

Dipole-Dipole Interactions: The polar C-Cl and C≡N bonds will create molecular dipoles, leading to dipole-dipole interactions that influence the crystal packing.

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methoxy C-H groups as donors and the nitrogen of the nitrile or quinoline ring, or the oxygen of the methoxy group as acceptors, are also likely to play a role in the crystal packing.

Chromatographic Purity and Characterization Techniques

Chromatographic techniques are essential for assessing the purity of a compound and for its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose.

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous solvent (often with a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol).

A hypothetical HPLC method could be:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Under these conditions, this compound would elute at a specific retention time, and the peak area would be proportional to its concentration. The purity would be assessed by the presence of a single major peak.

UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and greater sensitivity. The principles are the same as HPLC, but the operational parameters are adjusted for the smaller column dimensions.

A hypothetical UPLC method could be:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) |

| Flow Rate | 0.4 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Injection Volume | 1-2 µL |

UPLC would offer a more rapid and sensitive method for the purity assessment of this compound compared to traditional HPLC.

Multicomponent Reaction Strategies

Photochemical Synthesis Methods

Photochemical reactions, which utilize light to initiate chemical transformations, offer unique pathways for the synthesis of complex heterocyclic systems like quinolines. While direct photochemical synthesis of 2-chloro-7-methoxyquinoline-3-carbonitrile is not extensively documented, related photochemical strategies for quinoline (B57606) synthesis provide a conceptual framework.

One relevant approach involves the visible-light-mediated synthesis of quinoline-3-carbonitriles. Research has demonstrated the conversion of 2-(azidomethyl)-3-aryl-prop-2-enenitriles into the corresponding quinoline-3-carbonitriles. acs.org This transformation proceeds via an iminyl radical generated through visible light irradiation in the presence of a photosensitizer. The subsequent intramolecular cyclization onto the aryl ring yields the quinoline core. For the synthesis of this compound, a plausible precursor would be 2-(azidomethyl)-3-(2-chloro-5-methoxyphenyl)prop-2-enenitrile.

Table 1: Hypothetical Photochemical Synthesis of a Quinoline-3-carbonitrile Derivative

| Parameter | Value |

| Starting Material | 2-(azidomethyl)-3-(aryl)prop-2-enenitrile |

| Light Source | Visible Light (e.g., Blue LED) |

| Photosensitizer | Organic Dye (e.g., Rose Bengal) or Metal Complex |

| Solvent | Dichloromethane (DCM) or Acetonitrile (B52724) (MeCN) |

| Temperature | Room Temperature |

| Reaction Time | Minutes to Hours |

Another photochemical strategy involves the cyclization of 4-aryl-N-benzoyloxy-1-azabuta-1,3-dienes to form quinoline derivatives. This method has been successful in producing 2,3-diphenylquinolines in good yields. mdpi.com Adapting this to the target molecule would require the synthesis of a suitably substituted azabutadiene.

Furthermore, visible-light-mediated cyclization of 2-vinylanilines with conjugated aldehydes can produce highly substituted quinolines. nih.gov An appropriately substituted 2-vinylaniline (B1311222) and a suitable aldehyde could potentially be employed to construct the 2-chloro-7-methoxyquinoline (B1353143) framework, with subsequent introduction of the carbonitrile group.

Flow Chemistry Approaches to Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, presents significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters.

A notable application of flow chemistry in the synthesis of related compounds is the continuous-flow preparation of 3-cyanoquinolines from 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.orgvapourtec.com This method offers a safe and scalable alternative to batch synthesis, which can be hazardous due to the accumulation of azide (B81097) intermediates and the evolution of nitrogen gas. acs.org By using a flow reactor, the reaction can be performed at a steady state with minimal accumulation of reactive species, thus enhancing safety. The short residence times, often in the order of minutes, also contribute to higher throughput. acs.org

Table 2: Representative Parameters for Flow Synthesis of Quinoline-3-carbonitriles

| Parameter | Value |

| Reactor Type | Microreactor or Packed Bed Reactor |

| Starting Material Concentration | 0.05 - 0.1 M |

| Reagents | N-Bromosuccinimide (NBS), HBr (catalytic) |

| Solvent | Dichloromethane (DCM) |

| Light Source (for photo-flow) | High-power LED |

| Residence Time | 1 - 10 minutes |

| Temperature | 25 - 50 °C |

| Throughput | Grams per hour |

Advanced Functionalization During Synthesis

Advanced functionalization techniques, particularly those involving late-stage C-H activation, provide powerful tools for the derivatization of the quinoline core. These methods allow for the introduction of various functional groups at specific positions, often with high regioselectivity, which can be challenging to achieve through traditional synthetic methods. nih.govrsc.orgnih.govnih.gov

For a molecule like this compound, C-H functionalization could be employed to introduce additional substituents on the benzene (B151609) ring of the quinoline scaffold. The directing capabilities of the existing methoxy (B1213986) group and the nitrogen atom of the quinoline ring can influence the regioselectivity of these reactions.

Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been extensively used for the C-H functionalization of quinolines. mdpi.comresearchgate.net For instance, iridium-catalyzed C3 silylation of quinolines has been reported, showcasing the potential for functionalization at the 3-position. mdpi.com While the target molecule already possesses a carbonitrile at this position, similar catalytic systems could be explored for functionalization at other sites.

The electron-donating nature of the methoxy group at the 7-position would likely direct electrophilic aromatic substitution-type C-H functionalization to the ortho (C6 and C8) positions. However, the steric hindrance and electronic effects of the fused pyridine (B92270) ring can lead to complex regiochemical outcomes. nih.gov Metal-free, regioselective halogenation of 8-substituted quinolines at the C5 position has also been demonstrated, highlighting the possibility of functionalizing distal positions. rsc.org

Table 3: Potential C-H Functionalization Reactions on a Substituted Quinoline Core

| Reaction Type | Catalyst/Reagent | Target Position | Potential Product |

| Arylation | Pd(OAc)₂, Ligand, Aryl Halide | C5, C6, C8 | Aryl-substituted quinoline |

| Alkylation | Ru(II) or Rh(III) catalyst, Alkene | C5, C8 | Alkyl-substituted quinoline |

| Borylation | Ir catalyst, B₂pin₂ | C5, C6, C8 | Borylated quinoline |

| Halogenation | Trihaloisocyanuric acid | C5 | Halogenated quinoline |

These advanced functionalization strategies offer a versatile platform for creating a library of derivatives based on the this compound scaffold, enabling further exploration of their chemical and biological properties.

Computational and Theoretical Studies of 2 Chloro 7 Methoxyquinoline 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. For a molecule like 2-Chloro-7-methoxyquinoline-3-carbonitrile, DFT calculations can provide a deep understanding of its intrinsic properties. Such studies on similar quinoline (B57606) derivatives have been instrumental in rationalizing their chemical behavior and guiding the synthesis of new compounds with desired characteristics. sci-hub.senih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap implies a more reactive species.

Interactive Data Table: HOMO-LUMO Energy Gap of this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Note: Specific computational data for this compound were not found in the reviewed scientific literature. |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structures. Theoretical vibrational frequency analysis using DFT can complement experimental data by providing a complete set of vibrational modes and their corresponding frequencies. The calculated vibrational spectrum can aid in the precise assignment of experimental bands.

A DFT-based vibrational analysis of this compound would predict the characteristic stretching and bending frequencies of its functional groups, such as the C≡N (nitrile), C-Cl (chloro), C-O-C (methoxy), and the quinoline ring vibrations. Although a specific vibrational analysis for this molecule has not been reported, studies on similar chloro-substituted quinolines have demonstrated a good correlation between calculated and experimental spectra.

Interactive Data Table: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm-1) |

| C≡N stretch | Data not available |

| C-Cl stretch | Data not available |

| Aromatic C-H stretch | Data not available |

| Quinoline ring stretch | Data not available |

| Methoxy (B1213986) group vibrations | Data not available |

| Note: Specific computational data for this compound were not found in the reviewed scientific literature. |

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the chemical reactivity and stability of a molecule. These include:

Ionization Energy (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons, calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons, calculated as ω = μ2 / 2η.

These descriptors are valuable in predicting the behavior of molecules in chemical reactions. For this compound, the calculation of these parameters would provide a quantitative measure of its reactivity profile.

Interactive Data Table: Quantum Chemical Descriptors of this compound

| Descriptor | Value |

| Ionization Energy (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Potential (μ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| Note: Specific computational data for this compound were not found in the reviewed scientific literature. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target. For this compound, molecular docking studies could provide insights into its potential as an inhibitor of various biological targets. Research on other quinoline derivatives has successfully employed molecular docking to identify potential anticancer and antimicrobial agents.

The binding pattern analysis reveals the specific interactions between a ligand and the amino acid residues in the active site of a target receptor. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key interactions is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

A molecular docking study of this compound against a specific protein target would involve placing the molecule in the binding pocket and evaluating the various possible binding poses. The analysis would highlight which functional groups of the molecule are involved in key interactions with the receptor.

Interactive Data Table: Predicted Binding Interactions of this compound with a Hypothetical Target Receptor

| Interacting Residue | Interaction Type | Distance (Å) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Note: Specific molecular docking studies for this compound were not found in the reviewed scientific literature. |

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a receptor, which is often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.

Predicting the interaction energy of this compound with a target protein would provide a quantitative measure of its potential inhibitory activity. This information is valuable for ranking potential drug candidates and prioritizing them for further experimental testing.

Interactive Data Table: Predicted Interaction Energies of this compound

| Target Receptor | Binding Energy (kcal/mol) |

| Data not available | Data not available |

| Data not available | Data not available |

| Note: Specific molecular docking studies for this compound were not found in the reviewed scientific literature. |

Reaction Mechanism Pathway Elucidation

The elucidation of reaction mechanism pathways for this compound through computational studies is centered on understanding its reactivity, particularly at the C2 position, which is activated by the presence of the electron-withdrawing quinoline nitrogen and the adjacent cyano group. Theoretical investigations of related 2-chloroquinoline (B121035) systems suggest that they are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. While specific computational studies detailing the complete energy profile for this exact molecule are not extensively documented in publicly available literature, the mechanistic principles can be inferred from computational models developed for similar heterocyclic compounds.

The generally accepted mechanism for SNAr reactions in 2-chloroquinolines involves a two-step process. The initial step is the rate-determining addition of a nucleophile to the electron-deficient C2 carbon atom, leading to the formation of a high-energy tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic quinoline ring system. The presence of the electron-withdrawing cyano group at the C3 position is expected to further stabilize this intermediate, thereby facilitating the reaction.

The second step of the mechanism is the rapid elimination of the chloride leaving group from the intermediate, which restores the aromaticity of the quinoline ring and yields the final substituted product. Computational models have been developed to predict the relative rates and regioselectivity of SNAr reactions for a wide array of electrophiles, including various heterocyclic systems. These models often utilize descriptors calculated from ground-state wavefunctions, such as the electron affinity of the electrophile and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. For 2-chloroquinolines, these models would predict a high propensity for substitution at the C2 position due to its electrophilic character.

Theoretical studies on related systems have also explored the influence of substituents on the quinoline ring on the reactivity and reaction mechanism. For instance, the methoxy group at the C7 position, being an electron-donating group, might have a modest deactivating effect on the SNAr reaction compared to an unsubstituted quinoline, but the combined activating effect of the ring nitrogen and the C3-carbonitrile group is expected to dominate, ensuring that the C2 position remains a favorable site for nucleophilic attack.

Conformational Analysis

In the computational study of 2-chloro-7-methylquinoline-3-carbaldehyde, two stable conformers were identified at the B3LYP/6-311++G(d,p) theory level. These conformers arise from the rotation of the substituent at the C3 position. For the carbaldehyde analogue, the two conformers (designated ClMQC-1 and ClMQC-2) were found to have a distinct energy difference.

The relative stability of these conformers can be explained using Natural Bond Orbital (NBO) analysis, which examines orbital interactions. The total stabilization energy difference between the two conformers of the methyl-carbaldehyde analogue was calculated to be 22.2 kJ mol⁻¹. researchgate.net This difference arises from the specific donor-acceptor orbital interactions within each conformation.

For this compound, the linear nature of the cyano group (-C≡N) means that rotation around the C3-CN bond does not produce different conformers in the same way that rotation of a carbaldehyde group does. However, conformational flexibility could arise from the rotation of the methoxy group at the C7 position. Theoretical calculations would be necessary to determine the rotational barrier and the preferred orientation of the methoxy group relative to the quinoline plane. It is generally expected that the conformer where the methyl group of the methoxy moiety is oriented to minimize steric hindrance with the adjacent hydrogen atom on the aromatic ring would be the most stable.

The following table summarizes the kind of data obtained in the computational analysis of the analogous compound, 2-chloro-7-methylquinoline-3-carbaldehyde, which illustrates the type of information a conformational analysis of this compound would yield. researchgate.net

| Parameter | Conformer 1 (ClMQC-1) | Conformer 2 (ClMQC-2) |

|---|---|---|

| Energy (Hartree) | -934.3412 | -934.3361 |

| Energy + ZPV (Hartree) | -934.1633 | -934.1582 |

| Energy Difference (ΔE+ZPV) (kJ mol⁻¹) | 13.4 | |

| Dipole Moment (Debye) | 2.16 | 6.41 |

Data presented is for the analogue compound 2-chloro-7-methylquinoline-3-carbaldehyde. researchgate.net

Applications of 2 Chloro 7 Methoxyquinoline 3 Carbonitrile As a Synthetic Intermediate and Molecular Scaffold

Development of Biologically Active Quinoline (B57606) Derivatives

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a broad spectrum of pharmacological activities. nih.govekb.eg 2-Chloro-7-methoxyquinoline-3-carbonitrile is an exemplary precursor for creating new quinoline derivatives, leveraging its inherent reactivity to introduce diverse functionalities and explore structure-activity relationships.

Precursors for Antimicrobial Agents

The quinoline-3-carbonitrile framework is a recognized starting point for the development of new antimicrobial agents. researchgate.net The reactive 2-chloro position on the quinoline ring allows for nucleophilic substitution, enabling the introduction of various side chains and heterocyclic moieties that can confer or enhance antibacterial and antifungal properties.

Research has demonstrated that derivatives synthesized from analogous 2-chloroquinoline-3-carbonitriles exhibit significant antimicrobial activity. For instance, various 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives have been synthesized and evaluated for their in-vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov These studies underscore the utility of the 2-chloro-3-carbonitrile quinoline scaffold as a template for generating compounds with potential therapeutic value against microbial infections. The introduction of different substituents allows for the modulation of activity against specific pathogens.

Table 1: Examples of Antimicrobial Activity in Quinoline Derivatives This table is illustrative of the antimicrobial potential of the broader quinoline scaffold.

| Compound Type | Target Organism(s) | Activity/Potency |

|---|---|---|

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Staphylococcus aureus, Escherichia coli, Candida albicans | Potent activity compared to standard drugs researchgate.net |

| 6-methoxyquinoline-3-carbonitrile derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Moderate to high activity against a wide range of organisms nih.gov |

Intermediates for Anticancer Compounds

The quinoline nucleus is a cornerstone in the design of anticancer agents, with numerous derivatives demonstrating potent activity against various cancer cell lines. nih.govglobalresearchonline.net this compound is a valuable intermediate in this field, providing a scaffold for the synthesis of compounds that can interact with key oncogenic targets.

One notable application involves its precursor, 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766), which can be converted into hydrazide derivatives. Specifically, the compound (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide has been identified as a novel anticancer lead. mdpi.com This derivative and its analogues have shown the ability to significantly reduce the viability of neuroblastoma and breast adenocarcinoma cell lines, induce cell cycle arrest, and upregulate cell cycle regulating proteins like p27kip1. mdpi.com The versatility of the 2-chloroquinoline (B121035) core allows for the synthesis of diverse libraries of compounds for screening against various tumor types. researchgate.net

Scaffolds for Anti-Chagas Disease Agents

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue for which new therapeutic options are urgently needed. scielo.brnih.gov Quinoline-based compounds have emerged as a promising class of molecules for the development of anti-Chagas agents. nih.gov The quinoline-3-carbonitrile scaffold, in particular, has been explored for its potential in this area.

Research into methoxybenzo[h]quinoline-3-carbonitrile analogs has shown that these compounds can exhibit better activity profiles against bloodstream trypomastigotes of T. cruzi than the reference drugs nifurtimox (B1683997) and benznidazole. nih.govnih.gov Furthermore, research connected to derivatives of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile has pointed to their potential application in anti-Chagas and anti-prostate cancer research. These findings highlight the importance of the methoxy-substituted quinoline-carbonitrile framework as a scaffold for designing novel and effective trypanocidal agents.

Building Blocks for Anti-HIV Agents

The quinoline core is a critical component in several anti-HIV agents. researchgate.netnih.gov The discovery of elvitegravir, a quinolone derivative, as a potent HIV integrase inhibitor marked a significant breakthrough in antiretroviral therapy. researchgate.netnih.gov This has spurred extensive research into other quinoline-based compounds as potential inhibitors of key viral enzymes.

Derivatives such as styrylquinolines have been identified as a new class of HIV integrase inhibitors that effectively block viral replication. acs.org Other research efforts have focused on designing quinoline derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These studies confirm that the quinoline scaffold is a valuable building block for developing new anti-HIV drugs, and versatile intermediates like this compound provide a platform for creating novel molecular architectures to target different stages of the HIV life cycle.

Role in Protein Kinase Inhibitor Design

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. nih.govresearchgate.net The quinoline scaffold has proven to be exceptionally effective for designing potent protein kinase inhibitors. nih.gov Many approved anticancer drugs are based on quinoline or the related quinazoline (B50416) structure. mdpi.comekb.eg

Specifically, the 4-anilinoquinoline-3-carbonitrile (B11863878) framework has been identified as a powerful inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov These compounds were designed based on successful 4-anilinoquinazoline (B1210976) inhibitors like gefitinib (B1684475) and erlotinib. The carbonitrile group at the C-3 position is a key feature for activity. nih.gov Derivatives of the quinoline scaffold have also been developed as inhibitors of other critical kinases, including PI3K, mTOR, and c-Met. nih.gov The reactivity of this compound allows for the introduction of anilino groups at the 4-position (via displacement of a chloro group in a related intermediate) and other modifications, making it a relevant starting point for the synthesis of next-generation kinase inhibitors.

Table 2: Quinoline Scaffolds in Protein Kinase Inhibition

| Quinoline Scaffold | Target Kinase(s) | Example IC₅₀ |

|---|---|---|

| 4-Anilinoquinoline-3-carbonitrile | EGFR | 7.5 nM nih.gov |

| 4-Anilinoquinoline-3-carbonitrile derivative | EGFR | 5 nM nih.gov |

| 4-Aniline quinoline with phenylsulfonylurea | PI3K / mTOR | 0.72 µM (PI3K), 2.62 µM (mTOR) nih.gov |

Synthesis of Fused Heterocyclic Systems

Beyond its use in creating derivatives with single-point modifications, this compound is an excellent substrate for constructing more complex, fused heterocyclic systems. The presence of the chloro and nitrile groups in a 1,2-relationship on the pyridine (B92270) ring of the quinoline system facilitates cyclization reactions with various binucleophiles.

This reactivity has been exploited to synthesize a range of annulated quinolines. For example, the reaction of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride provides a rapid and efficient route to 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones, a fused system of therapeutic interest. researchgate.net Similarly, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.orgnih.gov These reactions demonstrate the utility of the compound as a key intermediate for building molecular complexity and accessing novel heterocyclic frameworks that are otherwise difficult to synthesize.

Pyrazolo[3,4-b]quinolines

The synthesis of pyrazolo[3,4-b]quinolines represents a significant application of 2-chloroquinoline-3-carbonitrile (B1354263) and its analogs. These fused heterocyclic systems are of great interest due to their wide range of biological activities and potential use in materials science.

A direct and efficient route to this scaffold involves the reaction of 2-chloroquinoline-3-carbonitrile with hydrazine hydrate. In this reaction, the hydrazine acts as a dinucleophile. The reaction likely proceeds through an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization where the second nitrogen atom displaces the chlorine atom at the C2 position. This cycloaddition reaction results in the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine, incorporating the pyrazole (B372694) ring onto the quinoline backbone. rsc.org

Research has shown that derivatives of 2-chloro-3-formylquinoline, a closely related precursor, also readily react with various hydrazines to yield substituted pyrazolo[3,4-b]quinolines. mdpi.com The specific substituents on the hydrazine and the quinoline ring allow for the generation of a diverse library of compounds for further study.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbonitrile | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Cycloaddition | rsc.org |

| 2-Chloro-3-formylquinolines | Hydrazines (e.g., Phenylhydrazine) | Substituted 1H-Pyrazolo[3,4-b]quinolines | Condensation/Cyclization | mdpi.com |

Thiopyrano[2,3-b]quinolines

The synthesis of thiopyrano[2,3-b]quinolines is another important transformation utilizing quinoline precursors. These sulfur-containing heterocycles have been investigated for various biological activities, including antiviral and antitumor properties. nih.govnih.gov The construction of the thiopyran ring onto the quinoline scaffold often starts with a 2-chloro-3-formylquinoline derivative.

The first step in this synthetic sequence is typically the conversion of the 2-chloro group to a 2-mercapto (or thione) group. This is achieved by reacting the 2-chloro-3-formylquinoline with a sulfur nucleophile like sodium sulfide. semanticscholar.org The resulting 3-formylquinoline-2-thione is a key intermediate. This intermediate then undergoes a reaction with a molecule containing an active methylene (B1212753) group, such as malononitrile (B47326) or acrylonitrile, in the presence of a base. nih.govsemanticscholar.org The reaction proceeds via a domino sequence involving a Michael addition followed by an intramolecular cyclization and dehydration to afford the final thiopyrano[2,3-b]quinoline product. nih.gov The use of L-proline as a catalyst for the initial Knoevenagel condensation and subsequent Michael addition has also been reported. rsc.org

Pyrimidorsc.orgnih.govnaphthyridines

A review of the scientific literature did not yield specific synthetic methods for the preparation of the Pyrimido rsc.orgnih.govnaphthyridine ring system starting from this compound or closely related quinoline precursors. While methods exist for synthesizing other isomers, such as pyrimido[4,5-b]quinolines from 2-chloroquinoline-3-carbonitriles, the specific annulation required to form the Pyrimido rsc.orgnih.govnaphthyridine scaffold was not documented in the surveyed sources. nih.govrsc.org

Chromenoquinolinyl-pyrimidines

The synthesis of complex, multi-ring systems such as chromenoquinolinyl-pyrimidines highlights the utility of quinoline derivatives in multicomponent reactions. Research has demonstrated a pathway to 1H-chromeno[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones starting from substituted 2-chloro-3-formylquinolines. rsc.org

This transformation is achieved through a one-pot, three-component reaction involving the 2-chloro-3-formylquinoline, a cyclic diketone such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and 6-aminouracil. rsc.org The reaction, often catalyzed by an organocatalyst like L-proline, proceeds through a cascade of reactions, likely involving Knoevenagel condensation and Michael additions, to build the intricate heterocyclic framework in a single step. This approach is highly efficient for generating molecular complexity from relatively simple starting materials.

Dibenzo[b,g]rsc.orgnih.govnaphthyridin-1(2H)-ones

Based on a review of published synthetic methodologies, no specific routes were identified for the synthesis of Dibenzo[b,g] rsc.orgnih.govnaphthyridin-1(2H)-ones from this compound or its analogs. Synthetic methods have been established for other isomers of this ring system, for instance, Dibenzo[b,g] nih.govnih.govnaphthyridin-1(2H)-ones, which are formed through annulation reactions of different quinoline-derived starting materials. rsc.org However, the specific topology of the rsc.orgnih.govnaphthyridine core was not found to be accessible from the specified quinoline precursors in the reviewed literature.

Functionalization for Advanced Materials

The derivatives synthesized from this compound, particularly pyrazolo[3,4-b]quinolines, possess properties that make them attractive for applications in advanced materials. A significant portion of these compounds exhibit intense fluorescence, both in solution and in the solid state. mdpi.com This inherent photophysical property is a key requirement for materials used in optical applications.

The functional groups on the original quinoline scaffold play a crucial role in tuning these properties. The 7-methoxy group, being an electron-donating substituent, can enhance the fluorescence quantum yield and modulate the emission wavelength of the resulting heterocyclic system. By modifying this group or introducing other substituents onto the quinoline ring before synthesis, the electronic and optical properties of the final material can be systematically engineered. These fluorescent pyrazolo[3,4-b]quinoline systems have been successfully employed as fluorescent sensors for detecting various cations. mdpi.com Their strong emission properties also suggest potential applications as organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs), where fluorescent organic molecules are essential components.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the heterocyclic systems derived from this compound, SAR studies have provided valuable insights into the structural requirements for their biological effects.

For Pyrazolo[3,4-b]quinoline derivatives, SAR studies have been conducted to explore their potential as ligands for the translocator protein (TSPO), which is a target for anxiolytic and neuroprotective agents. nih.gov These studies revealed that the nature and position of substituents on both the quinoline and pyrazole rings significantly influence binding affinity. For instance, the type of amide group attached to the pyrazole ring was found to be a key determinant of activity. nih.gov Other studies on related pyrazoloquinoline isomers identified them as potent immunostimulants, with subtle structural changes leading to significant differences in in vivo activity. nih.gov

In the Thiopyrano[2,3-b]quinoline series, SAR analysis of newly synthesized derivatives has been explored in the context of antiviral activity, particularly against influenza A viruses. nih.gov Research found that the antiviral effect is highly dependent on the substituents. Key findings from these studies are summarized below:

| Structural Modification | Impact on Activity | Reference |

|---|---|---|

| Presence of a hydroxyl group at the 4-position of the thiopyran ring | Associated with higher activity | nih.gov |

| Introduction of a methyl group at the 6-position of the quinoline scaffold | Led to a loss of activity | nih.gov |

| Substitution on the tetrazole ring (when present as a substituent) | Nature and position of the substituent significantly affected activity | nih.gov |

These SAR studies underscore the importance of specific functional groups and their placement on the heterocyclic scaffold, guiding the rational design of more potent and selective therapeutic agents. nih.govnih.gov

Mechanistic Insights into the Biological Interactions of 2 Chloro 7 Methoxyquinoline 3 Carbonitrile Derivatives

Molecular Target Identification and Validation

The biological activity of a compound is intrinsically linked to its molecular targets. For quinoline-3-carbonitrile derivatives, a primary and well-established target, particularly in the context of their antibacterial properties, is DNA gyrase . sci-hub.senih.govresearchgate.net This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibiotic development. The quinolone class of antibiotics, which share the fundamental quinoline (B57606) skeleton, are known to interfere with the DNA breakage-reunion cycle catalyzed by DNA gyrase. sci-hub.se Molecular docking studies have corroborated the interaction of quinoline-3-carbonitrile derivatives with DNA gyrase, suggesting a probable mechanism of action for their antibacterial effects. sci-hub.senih.gov

Beyond antibacterial applications, quinoline derivatives have been investigated as inhibitors of viral enzymes. Notably, they have shown potential as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) . nih.gov Reverse transcriptase is a critical enzyme for the replication of HIV, converting the viral RNA into DNA. nih.gov The quinoline moiety can occupy a pocket in the binding cavity of this enzyme, disrupting its function. nih.gov

More recently, with the emergence of novel viral threats, 2-chloroquinoline (B121035) derivatives have been explored as potential inhibitors of key viral proteases. Specifically, they have been identified as dual inhibitors of the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2. nih.gov These cysteine proteases are essential for viral replication, and their inhibition can halt the viral life cycle. The 2-chloroquinoline moiety is thought to act as a pharmacophore that can bind to these enzymes. nih.gov

Enzyme Inhibition Mechanisms

The mechanisms by which 2-chloro-7-methoxyquinoline-3-carbonitrile derivatives inhibit their target enzymes are varied and depend on the specific enzyme and the chemical nature of the derivative.

In the case of DNA gyrase , the inhibition is believed to occur in a manner similar to that of quinolone antibiotics. These compounds stabilize the covalent complex between the gyrase and the cleaved DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell. sci-hub.se

For viral enzymes like HIV reverse transcriptase , the inhibition by quinoline derivatives is typically non-nucleoside in nature. This means they bind to an allosteric site on the enzyme, distinct from the active site where the natural nucleoside substrates bind. This binding induces a conformational change in the enzyme, rendering it inactive. nih.gov

The inhibition of SARS-CoV-2 proteases, MPro and PLPro, by 2-chloroquinoline derivatives can involve a covalent inhibition mechanism. nih.gov The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic attack by the catalytic cysteine residue in the active site of these proteases. nih.gov This forms a covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation. nih.gov

| Enzyme Target | Proposed Inhibition Mechanism | Key Interacting Moiety | References |

| DNA Gyrase | Interference with DNA breakage-reunion cycle | Quinoline-3-carbonitrile scaffold | sci-hub.senih.gov |

| HIV Reverse Transcriptase | Allosteric binding and conformational change | Quinoline scaffold | nih.gov |

| SARS-CoV-2 MPro/PLPro | Covalent modification of catalytic cysteine | 2-Chloroquinoline moiety | nih.gov |

Receptor Binding Mechanisms

While much of the research on quinoline derivatives has focused on enzyme inhibition, some studies have explored their interactions with cell surface receptors. For instance, derivatives of the related thiopyrano[2,3-b]quinoline scaffold have been investigated for their binding affinity to the cannabinoid receptor 1a (CB1a) through in silico molecular docking studies. nih.gov These studies revealed potential bioactivity with significant binding affinity and interactions with key amino acid residues within the receptor's binding pocket. nih.gov

Furthermore, tetrahydroquinolone derivatives have been identified as modulators of GPR41 , a G protein-coupled receptor that senses short-chain fatty acids. nih.gov Structure-activity relationship studies have shown that modifications to the aryl group attached to the quinolone core can switch the compound's activity from antagonistic to agonistic, highlighting the importance of specific structural features in receptor binding and activation. nih.gov Although direct evidence for this compound itself is lacking, these findings suggest that quinoline derivatives possess the structural potential to interact with and modulate the function of various receptors.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

Beyond specific enzyme active sites and receptor binding pockets, quinoline derivatives can interact with other crucial biological macromolecules, most notably DNA. Some quinoline-based compounds have been shown to act as DNA intercalators . biorxiv.orgresearchgate.net Intercalation involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. This can lead to distortions in the DNA structure, interfering with processes such as replication and transcription. researchgate.net For example, quinoline analogues of the natural antibiotic echinomycin (B1671085) have been shown to bifunctionally intercalate into DNA, causing a significant unwinding of the DNA helix. researchgate.net

In addition to intercalation, quinoline derivatives can also bind to the minor groove of DNA . researchgate.net In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these molecules can bind to the A/T-rich minor groove of a B-DNA duplex through hydrogen bonding interactions. researchgate.net This mode of binding can also disrupt the normal functioning of DNA.

Influence of Substituents on Molecular Interactions

The biological activity and mechanism of action of this compound derivatives are significantly influenced by the nature and position of substituents on the quinoline ring.

The 2-chloro group is a key feature, acting as a reactive site for nucleophilic substitution. This allows for covalent bond formation with cysteine residues in enzymes like the SARS-CoV-2 proteases, leading to irreversible inhibition. nih.gov The replacement of this chlorine atom is a common strategy in the synthesis of new derivatives with modified biological activities.

The 7-methoxy group can also play a crucial role. The position of methoxy (B1213986) groups on related heterocyclic systems, such as benzophenanthridine alkaloids, has been shown to be important for their antimicrobial activity. plos.org These groups can influence the electronic properties of the molecule and its ability to form hydrogen bonds, thereby affecting its binding affinity to biological targets.

Structure-activity relationship (SAR) studies on various quinoline derivatives have provided further insights: